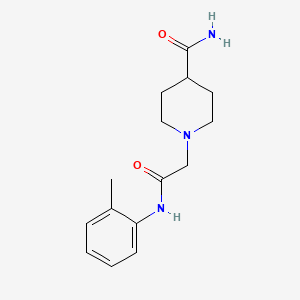

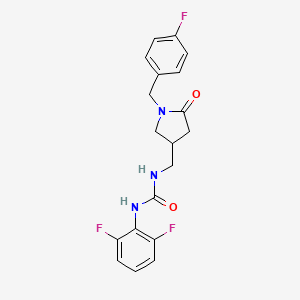

1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis , functionalization , and their pharmacological application were published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of 6 membered rings that further comprises five methylene groups (-CH2-) and one amine group (-NH-) . This compound is responsible for the synthesis of pharmaceuticals with substantial interest .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications

Anticancer Applications

Piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo . For example, several piperidine alkaloids isolated from natural herbs have shown promising results against different types of cancers .

Antiviral Applications

Piperidine derivatives have also been utilized in the development of antiviral drugs . Their unique chemical structure allows them to interfere with the replication process of certain viruses.

Antimalarial Applications

Some piperidine derivatives have shown potential as antimalarial agents . They can inhibit the growth of Plasmodium parasites, which are responsible for malaria.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used in the development of antimicrobial and antifungal drugs . They can inhibit the growth of certain bacteria and fungi, making them useful in treating various infections.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used in the development of analgesic (pain-relieving) and anti-inflammatory drugs . They can help reduce pain and inflammation in the body.

Anti-Alzheimer Applications

Some piperidine derivatives have shown potential in the treatment of Alzheimer’s disease . They can help improve cognitive function and slow the progression of the disease.

Antipsychotic Applications

Piperidine derivatives have also been used in the development of antipsychotic drugs . They can help manage symptoms of various psychiatric disorders, including schizophrenia and bipolar disorder.

Mechanism of Action

While the exact mechanism of action for “1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide” is not specified in the search results, piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

properties

IUPAC Name |

1-[2-(2-methylanilino)-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-11-4-2-3-5-13(11)17-14(19)10-18-8-6-12(7-9-18)15(16)20/h2-5,12H,6-10H2,1H3,(H2,16,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMSWNNZXPFWIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B2798789.png)

![1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2798790.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2798796.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2798797.png)

![3-(2-chlorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2798799.png)

![(2S)-2-[(2,4-dichlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2798802.png)

![4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol](/img/structure/B2798804.png)

![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2798807.png)